Cyclohexyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Preparation Methods
The synthesis of hexanitrohexaazaisowurtzitane involves several steps:
Condensation: Benzylamine is condensed with glyoxal under acidic and dehydrating conditions to yield an intermediate compound.
Hydrogenolysis: The benzyl groups undergo selective hydrogenolysis using palladium on carbon and hydrogen.
Acetylation: The resulting amino groups are acetylated using acetic anhydride.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing costs and environmental impact. The use of alternative reagents and catalysts is also explored to improve efficiency .
Chemical Reactions Analysis
Hexanitrohexaazaisowurtzitane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different nitro derivatives.
Reduction: Reduction reactions can convert hexanitrohexaazaisowurtzitane into less nitrated compounds.
Substitution: Substitution reactions, particularly involving the nitro groups, can yield a variety of derivatives with different properties.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
Hexanitrohexaazaisowurtzitane has a wide range of scientific research applications:
Chemistry: It is used as a high-energy material in the study of energetic compounds and their reactions.
Biology: Research into its potential biological effects and interactions is ongoing, although its primary use remains in non-biological fields.
Medicine: There is limited application in medicine due to its explosive nature, but it is studied for its potential use in targeted drug delivery systems.
Industry: Hexanitrohexaazaisowurtzitane is primarily used in the defense industry for the development of advanced propellants and explosives.
Mechanism of Action
The mechanism of action of hexanitrohexaazaisowurtzitane involves the rapid release of energy upon decomposition. This decomposition is initiated by heat, shock, or friction, leading to the formation of gaseous products and the release of a significant amount of energy. The molecular targets and pathways involved in this process are primarily related to the breaking of nitrogen-oxygen bonds and the formation of stable gaseous molecules such as nitrogen and carbon dioxide .
Comparison with Similar Compounds
Hexanitrohexaazaisowurtzitane is often compared to other high-energy materials such as HMX and RDX. Some similar compounds include:
HMX (Octogen): Known for its high stability and energy density, but hexanitrohexaazaisowurtzitane has a higher energy release.
RDX (Cyclonite): Widely used in military applications, but hexanitrohexaazaisowurtzitane offers better performance in terms of energy output.
TATB (Triaminotrinitrobenzene): Known for its insensitivity to shock and heat, making it safer to handle, but less energetic compared to hexanitrohexaazaisowurtzitane.
Hexanitrohexaazaisowurtzitane stands out due to its superior energy release and performance, making it a valuable compound for advanced applications in propellants and explosives .
Properties
Molecular Formula |
C18H21N3O5 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
cyclohexyl 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H21N3O5/c1-11-15(17(22)26-14-5-3-2-4-6-14)16(20-18(23)19-11)12-7-9-13(10-8-12)21(24)25/h7-10,14,16H,2-6H2,1H3,(H2,19,20,23) |
InChI Key |
MGQHBMKQCGTCPQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC3CCCCC3 |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC3CCCCC3 |
Origin of Product |
United States |
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